3-Borono-4-formylbenzoic acid
CAS No.:
Cat. No.: VC13898415
Molecular Formula: C8H7BO5
Molecular Weight: 193.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BO5 |
|---|---|
| Molecular Weight | 193.95 g/mol |
| IUPAC Name | 3-borono-4-formylbenzoic acid |
| Standard InChI | InChI=1S/C8H7BO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-4,13-14H,(H,11,12) |
| Standard InChI Key | AFYXFNLCFDXDIP-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC(=C1)C(=O)O)C=O)(O)O |
| Canonical SMILES | B(C1=C(C=CC(=C1)C(=O)O)C=O)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzene ring substituted at the 3-position with a boronic acid group (-B(OH)₂) and at the 4-position with a formyl group (-CHO), while the carboxylic acid (-COOH) occupies the 1-position (Figure 1). This arrangement creates distinct electronic environments: the electron-withdrawing carboxylic acid and formyl groups polarize the aromatic ring, while the boronic acid moiety provides nucleophilic character.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₈H₇BO₅ |
| Molecular weight | 209.95 g/mol |
| Functional groups | Boronic acid, formyl, carboxylic acid |
Synthesis and Production
Miyaura Borylation Reaction
The primary synthetic route involves Miyaura borylation, where 4-formylbenzoic acid undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). Key conditions include:
Table 2: Representative Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80–100°C |
| Reaction time | 12–24 hours |
This method, adapted from general boronic acid syntheses , typically achieves yields of 60–75% after purification via column chromatography. The boronic acid group’s sensitivity to protic solvents necessitates anhydrous conditions .
Industrial-Scale Considerations
While detailed industrial protocols remain proprietary, scale-up challenges include:
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Oxygen sensitivity: Boronic acids readily oxidize, requiring inert atmospheres.
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Purification: Residual palladium removal via chelating resins.
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Cost optimization: Catalyst recycling strategies to reduce Pd waste .
Reactivity and Chemical Transformations
Suzuki-Miyaura Coupling
The boronic acid group enables cross-coupling with aryl halides under Pd catalysis, forming biaryl structures essential in drug discovery:
Reaction efficiency depends on the halide partner (X = I > Br > Cl) and electronic effects from the formyl group .
Functional Group Interconversions
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Formyl oxidation: Treatment with KMnO₄ converts -CHO to -COOH, yielding 3-borono-4-carboxybenzoic acid.
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Boronic acid stabilization: Complexation with diols (e.g., pinacol) enhances stability during storage .
Table 3: Common Reaction Pathways
| Reaction Type | Reagents | Product |
|---|---|---|
| Suzuki coupling | Ar-X, Pd catalyst | Biaryl derivatives |
| Oxidation | KMnO₄ | Dicarboxylic acid |
| Reduction | NaBH₄ | Benzyl alcohol derivative |
Comparative Analysis with Structural Analogues
3-Bromo-4-formylbenzoic Acid
Replacing boron with bromine (C₈H₅BrO₃, MW 229.03 g/mol) alters reactivity:
Table 4: Borono vs. Bromo Derivatives
| Property | 3-Borono-4-formylbenzoic acid | 3-Bromo-4-formylbenzoic acid |
|---|---|---|
| Reactivity | Nucleophilic coupling | Electrophilic substitution |
| Solubility | Moderate in polar aprotic solvents | Low in aqueous media |
| Applications | Cross-coupling reagents | Halogenation intermediates |
The bromo derivative serves primarily in Ullmann or Buchwald-Hartwig aminations , whereas the borono variant enables C-C bond formation.
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